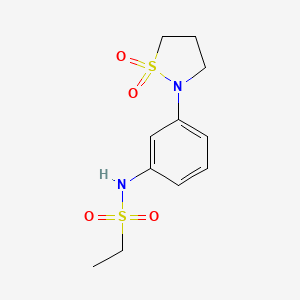
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C11H16N2O4S2 and its molecular weight is 304.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its activity is necessary for cells to progress from the G1 phase to the S phase .
Mode of Action
It is likely that it binds to the active site of the kinase, inhibiting its activity and thus preventing the progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . This can lead to the arrest of cell division, which may be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable .
Result of Action
The inhibition of CDK2 by this compound can lead to the arrest of the cell cycle, preventing the proliferation of cells . This can result in the reduction of tumor growth in cancerous conditions .
Biological Activity
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a phenyl ring that is further substituted with a dioxidoisothiazolidine moiety. This unique structure is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including ion channels and enzymes. Preliminary studies suggest it may inhibit Kv1.3 potassium channels, which are implicated in various physiological processes including immune response and neuronal signaling .
Biological Activity Data
| Biological Target | Activity | IC50 Value | Reference |
|---|---|---|---|
| Kv1.3 | Inhibition | Comparable to PAP-1 | |
| BET bromodomain | Inhibition | 98 nM (BRD2), 220 nM (BRD4) | |
| CaM Kinase | Inhibition | Not specified |
Study 1: Kv1.3 Inhibition
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on Kv1.3 channels. The compound was tested using the IonWorks patch clamp assay, showing efficacy comparable to established inhibitors like PAP-1. This suggests potential therapeutic applications in autoimmune diseases where Kv1.3 plays a critical role .
Study 2: Bromodomain Inhibition
The compound has also been explored for its inhibitory effects on bromodomain-containing proteins (BRD2 and BRD4). These proteins are involved in transcriptional regulation and have been implicated in cancer progression. The IC50 values indicate significant potency, suggesting that this compound could serve as a lead for developing novel anticancer agents targeting the BET family of proteins .
Research Findings
Recent research has focused on optimizing the pharmacokinetic properties of compounds like this compound through structure-activity relationship (SAR) studies. Modifications to the core structure have resulted in improved potency and selectivity against target proteins, highlighting the importance of chemical modifications in drug development .
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S2/c1-2-18(14,15)12-10-5-3-6-11(9-10)13-7-4-8-19(13,16)17/h3,5-6,9,12H,2,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHKQAZCAGHSHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














